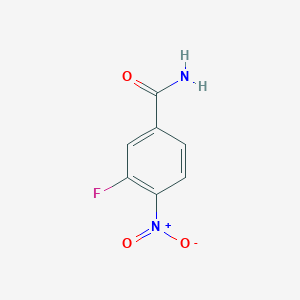

3-Fluoro-4-nitrobenzamide

Description

Contextual Significance of Benzamide (B126) Derivatives in Organic Chemistry

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is a cornerstone in medicinal chemistry and materials science. The development and investigation of benzamide derivatives began in the mid-20th century, revealing their potential as bioactive compounds. The versatility of the benzamide scaffold allows for its interaction with a wide array of biological targets, including enzymes, receptors, and ion channels. ontosight.ai This has led to their investigation for a multitude of pharmacological applications. ontosight.aiwalshmedicalmedia.com

In synthetic organic chemistry, benzamides are crucial intermediates. The amide bond is ubiquitous in biological processes and is a common feature in many active pharmaceutical ingredients. researchgate.net The reactivity of the benzamide structure can be finely tuned through the addition of various substituents to the aromatic ring, influencing its electronic and steric properties and, consequently, its biological activity. ontosight.ai

Strategic Importance of Fluorine and Nitro Substituents in Aromatic Systems

The introduction of fluorine atoms and nitro groups into aromatic systems is a widely used strategy in modern drug design and materials science.

The nitro group (NO₂) is a powerful electron-withdrawing group that significantly influences the electronic properties of an aromatic ring. This functional group is pivotal in the synthesis of many organic compounds. A primary application of the nitro group is its facile reduction to an amino group (NH₂), which is a key precursor for the formation of a wide variety of functional groups and for building more complex molecular architectures. Aromatic nitro compounds are also important in the development of materials with specific electronic and optical properties.

Overview of Research Trajectories for Halogenated and Nitrated Aromatic Amides

Research into halogenated and nitrated aromatic amides is a dynamic and expanding field. The synthesis of these compounds often serves as a critical step in the development of new pharmaceuticals and functional materials.

The halogenation of aromatic amides is a key area of study, with ongoing research focused on developing more efficient and selective methods. rsc.org The introduction of halogens can direct the course of subsequent reactions and is a common strategy in the design of bioactive molecules. mdpi.com For instance, ortho-halogenation of benzamides is a well-established method for creating functionalized aromatic compounds. mdpi.com

Similarly, the nitration of aromatic compounds is a fundamental reaction in organic chemistry, essential for producing nitroaromatic precursors. rushim.ru Modern research focuses on developing milder and more environmentally friendly nitration methods. rsc.org The resulting nitrated aromatic amides are versatile intermediates. The nitro group can be readily converted to an amine, which then allows for a diverse range of chemical transformations, including the synthesis of various heterocyclic systems.

The compound 3-Fluoro-4-nitrobenzamide itself is a precursor for more complex molecules. For example, it can be a starting material for the synthesis of various substituted benzamides and other heterocyclic structures through reactions involving its functional groups. chemsrc.com The presence of both the fluorine atom and the nitro group on the benzamide scaffold provides multiple reaction sites for chemists to exploit in the creation of novel compounds with desired properties.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O3/c8-5-3-4(7(9)11)1-2-6(5)10(12)13/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHYKLBLOPFXTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465388 | |

| Record name | 3-Fluoro-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3556-52-3 | |

| Record name | 3-Fluoro-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoro 4 Nitrobenzamide and Its Chemical Precursors

Established Synthetic Routes to 3-Fluoro-4-nitrobenzamide

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. The following subsections describe the primary methods utilized for the synthesis of this compound.

The most direct and widely reported route to this compound involves the amidation of 3-Fluoro-4-nitrobenzoic acid or its more reactive derivatives.

The direct condensation of a carboxylic acid and an amine (in this case, ammonia (B1221849) or an ammonia equivalent) to form an amide requires high temperatures and is often inefficient. Therefore, the synthesis of this compound from 3-Fluoro-4-nitrobenzoic acid typically proceeds by first converting the carboxylic acid into a more reactive species. luxembourg-bio.com A common industrial and laboratory approach is the conversion of the carboxylic acid to an acyl chloride. This is often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-Fluoro-4-nitrobenzoyl chloride is a highly reactive electrophile that readily reacts with an ammonia source to yield the desired amide, this compound. google.com

To facilitate amide bond formation under milder conditions and avoid the preparation of acyl halides, a vast number of coupling reagents have been developed, primarily for peptide synthesis, but their application is widespread in general organic synthesis. luxembourg-bio.comhepatochem.com These reagents activate the carboxyl group of 3-Fluoro-4-nitrobenzoic acid, forming a reactive intermediate that is susceptible to nucleophilic attack by an amine.

The mechanism generally involves the coupling agent reacting with the carboxylic acid to form a highly reactive acyl-substituted intermediate (e.g., an O-acylisourea for carbodiimides, or an active ester for phosphonium (B103445) or uronium salts). This intermediate is then displaced by the amine nucleophile to form the stable amide bond. luxembourg-bio.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to increase reaction rates and suppress side reactions. nih.govpeptide.com

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent (Acronym) | Activating Principle |

|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Forms a highly reactive O-acylisourea intermediate. peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Forms a reactive phosphonium ester intermediate. peptide.com |

The Schotten-Baumann reaction provides a robust method for acylating amines. lscollege.ac.in The reaction is characterized by the use of a two-phase solvent system, typically an organic solvent and water. wikipedia.org For the synthesis of this compound, this would involve reacting 3-Fluoro-4-nitrobenzoyl chloride in an inert organic solvent (like dichloromethane (B109758) or diethyl ether) with an aqueous solution of ammonia. lscollege.ac.inwikipedia.org

An aqueous base, such as sodium hydroxide (B78521), is a critical component of the reaction. It serves two main purposes: it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the unreacted amine, and it helps to drive the reaction to completion. byjus.comorganic-chemistry.org This method is particularly useful for large-scale synthesis due to its operational simplicity and the use of inexpensive reagents. cam.ac.uk

While the amidation of 3-Fluoro-4-nitrobenzoic acid is the predominant route, other pathways can be envisaged. One potential alternative is the partial hydrolysis of the corresponding nitrile, 3-Fluoro-4-nitrobenzonitrile. This transformation can often be achieved under either acidic or basic conditions, though careful control of reaction parameters is necessary to prevent complete hydrolysis to the carboxylic acid.

Amidation Reactions from Carboxylic Acid Derivatives

Synthesis of Essential Precursors for this compound

The availability of the key starting material, 3-Fluoro-4-nitrobenzoic acid, is crucial. This precursor is typically synthesized from commercially available toluenes through nitration and oxidation reactions.

The primary precursor for 3-Fluoro-4-nitrobenzoic acid is 3-Fluoro-4-nitrotoluene. This intermediate is generally prepared via the electrophilic nitration of 3-Fluorotoluene. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

The subsequent and most critical step is the oxidation of the methyl group of 3-Fluoro-4-nitrotoluene to a carboxylic acid. This transformation can be accomplished using a variety of strong oxidizing agents. The choice of oxidant and reaction conditions can influence the yield and purity of the final product, 3-Fluoro-4-nitrobenzoic acid. guidechem.comchemicalbook.com An alternative, though less common, route to a related precursor involves the nitration of p-fluoro-benzoic acid to yield 4-fluoro-3-nitro-benzoic acid. prepchem.com

Table 2: Selected Methods for the Oxidation of 3-Fluoro-4-nitrotoluene

| Oxidizing Agent(s) | Solvent/Conditions | Yield | Reference(s) |

|---|---|---|---|

| Potassium Dichromate (K₂Cr₂O₇), Sulfuric Acid | Acetic Acid, 120°C | 83% | guidechem.comchemicalbook.com |

| Sodium Dichromate (Na₂Cr₂O₇), Sulfuric Acid | Water | 68% | guidechem.com |

| Potassium Permanganate (KMnO₄) | Aqueous NaOH, with phase transfer catalyst, 95°C | 74% | chemicalbook.comresearchgate.net |

Preparative Methods for 3-Fluoro-4-nitrobenzoic Acid

3-Fluoro-4-nitrobenzoic acid is the direct precursor to this compound. Its synthesis is a critical step, and several methods have been developed, primarily involving the oxidation of a methyl or alcohol group on a substituted benzene (B151609) ring.

One common approach involves the oxidation of 2-fluoro-4-methyl-1-nitrobenzene (also known as 3-fluoro-4-nitrotoluene). guidechem.comchemicalbook.com In a typical procedure, this starting material is heated with a strong oxidizing agent mixture, such as potassium dichromate in glacial acetic acid and concentrated sulfuric acid, to yield 3-fluoro-4-nitrobenzoic acid as a white solid. guidechem.comchemicalbook.com Another method utilizes sodium dichromate in water with concentrated sulfuric acid to achieve the same transformation from 3-fluoro-4-nitrotoluene. guidechem.com

Alternatively, 3-fluoro-4-nitrobenzyl alcohol can serve as the starting material. Its oxidation using Jones reagent (prepared from chromic acid and sulfuric acid) in acetone (B3395972) at low temperatures provides 3-fluoro-4-nitrobenzoic acid in high yield. chemicalbook.comnbinno.com A different route begins with 3-fluoro-4-nitrobenzyl bromide, which is refluxed with calcium carbonate in a mixture of water and 1,4-dioxane (B91453) to produce the desired carboxylic acid. guidechem.com

The following table summarizes and compares these preparative methods.

| Starting Material | Key Reagents | Reaction Conditions | Yield | Reference |

| 2-Fluoro-4-methyl-1-nitrobenzene | Potassium dichromate, Sulfuric acid, Acetic acid | Heated to 120°C for 2 hours | 83% | guidechem.comchemicalbook.com |

| 3-Fluoro-4-nitrotoluene | Sodium dichromate, Sulfuric acid, Water | Stirred at room temperature, then heated | 68% | guidechem.com |

| 3-Fluoro-4-nitrobenzyl alcohol | Jones reagent, Acetone | 0°C for 0.5 hours | 92% | chemicalbook.comnbinno.com |

| 3-Fluoro-4-nitrobenzyl bromide | Calcium carbonate, Water, 1,4-Dioxane | Refluxed overnight | 83% | guidechem.com |

Synthesis of Related Fluoro-nitro Aromatic Building Blocks

The synthesis of this compound is part of a broader context of preparing functionalized fluoro-nitro aromatic compounds, which are valuable intermediates in the pharmaceutical and agrochemical industries. nbinno.com The reactivity of these compounds is often dictated by the electron-withdrawing nature of the nitro and other groups, which facilitates nucleophilic aromatic substitution of the fluorine atom. nbinno.comossila.com

For instance, 4-fluoro-3-nitrobenzoic acid, an isomer of the primary precursor, serves as an ideal starting material for benzimidazole (B57391) derivatives. ossila.com Similarly, 4-fluoro-3-nitrobenzonitrile (B23716) is a versatile building block where the fluorine atom is susceptible to nucleophilic substitution, and the nitro group can be reduced to an amine, opening pathways for further functionalization. nbinno.com The synthesis of another related compound, 2-fluoro-4-nitrobenzonitrile, can be achieved from 2-fluoro-4-nitroaniline (B181687) through diazotization and subsequent cyanation. google.com The required 2-fluoro-4-nitroaniline is itself prepared from 3,4-difluoronitrobenzene (B149031) by reaction with an aqueous ammonia solution in a pressure vessel. google.com

The synthesis of fluorinated nitroaromatics can also be achieved through direct nitration of a fluorinated precursor. For example, 3-fluoro-4-nitrophenol (B151681) can be synthesized by the nitration of m-fluorophenol using sodium nitrate (B79036) and sulfuric acid at low temperatures. google.com

Novel Synthetic Strategies and Methodological Advancements

Recent advancements in synthetic chemistry have focused on developing more efficient, economical, and environmentally friendly methods for amide synthesis.

"Green chemistry" principles are increasingly being applied to amide synthesis to reduce hazardous waste and energy consumption. semanticscholar.org One such approach is the development of solvent-free reactions. A reported greener technique for amide synthesis involves the direct reaction of a carboxylic acid with urea, using boric acid as an inexpensive and environmentally friendly catalyst. semanticscholar.org The process involves simple mixing and trituration of the reactants followed by direct heating, avoiding the need for hazardous solvents. semanticscholar.org

Microwave-assisted organic synthesis (MAOS) has also emerged as a superior alternative to conventional heating, offering safer, cleaner, and faster reactions, often with higher yields. internationaljournalcorner.comresearchgate.net This technique can significantly reduce reaction times in the synthesis of various heterocyclic compounds and benzamides. internationaljournalcorner.comresearchgate.net

Enzymatic methods represent another significant advancement in green amide bond formation. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to effectively catalyze the amidation of free carboxylic acids with amines under mild, anhydrous conditions. nih.gov This biocatalytic approach avoids the use of hazardous coupling reagents and simplifies product purification, thereby lessening the environmental impact. nih.gov

Cascade reactions, which combine multiple bond-forming steps into a single process without isolating intermediates, are highly step- and atom-economical. acs.org These reactions reduce resource consumption and environmental impact. acs.org While not specifically detailed for this compound, palladium-catalyzed cascade reactions of N-alkoxybenzamides with β-keto esters have been developed to synthesize complex isoquinolinone derivatives, demonstrating the potential of cascade strategies involving benzamide (B126) functionalities. acs.org

Novel biocatalytic cascade reactions have also been developed to synthesize amides under mild aqueous conditions from readily available organic nitriles. imperial.ac.uknih.gov These processes combine nitrile hydrolyzing enzymes with amide bond synthetase enzymes, offering a highly efficient and green alternative to traditional methods. imperial.ac.uknih.gov Such cooperative enzymatic cascades highlight the frontier of modern synthetic methodology applicable to amide formation. imperial.ac.uknih.gov

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

The direct synthesis of this compound from its carboxylic acid precursor, 3-fluoro-4-nitrobenzoic acid, typically follows a two-step, one-pot procedure involving activation of the carboxylic acid followed by amination.

A common and effective method for activating the carboxylic acid is its conversion to an acyl chloride. This is typically achieved by treating 3-fluoro-4-nitrobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The choice of chlorinating agent and the reaction conditions (e.g., temperature, use of a catalyst like dimethylformamide) are critical for achieving high conversion to the acyl chloride intermediate.

The subsequent amination step involves reacting the in-situ-generated acyl chloride with an ammonia source, such as aqueous or gaseous ammonia, or an ammonium (B1175870) salt. Key parameters for optimizing this step to enhance the yield and purity of this compound include:

Temperature Control: The amination reaction is often exothermic and may require cooling to prevent side reactions.

Stoichiometry: Using an excess of the ammonia source can help drive the reaction to completion.

Solvent: The reaction is typically performed in an inert aprotic solvent that can dissolve the starting materials and does not react with the acyl chloride.

Work-up Procedure: Careful quenching of any unreacted chlorinating agent and a well-designed extraction and purification protocol are essential for isolating a high-purity product.

A convenient synthesis for a related compound, 4-amino-2-fluoro-N-methyl-benzamide, involves the chlorination of 2-fluoro-4-nitrobenzoic acid followed by amination with methylamine, which proceeds in a high yield of 95% for the two steps. researchgate.net This high-yielding transformation underscores the efficiency of the acyl chloride pathway and suggests that similar high yields should be attainable for this compound with careful optimization of the reaction conditions.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 4 Nitrobenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations, a definitive assignment of the molecular structure can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3-fluoro-4-nitrobenzamide provides crucial information about the electronic environment of the protons on the aromatic ring and the amide group. The aromatic region is expected to show a complex splitting pattern due to the coupling between the protons and the adjacent fluorine atom. The protons of the amide group (-CONH₂) typically appear as two broad singlets, the chemical shift of which can be influenced by solvent and temperature.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.30 | d | 2.1 |

| H-5 | 8.15 | dd | 8.8, 2.1 |

| H-6 | 7.90 | t | 8.8 |

Note: This data is representative and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom significantly influences the chemical shifts of the aromatic carbons. The carbonyl carbon of the amide group is also a key diagnostic signal, typically appearing in the downfield region of the spectrum.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 165.0 |

| C-3 (C-F) | 155.0 (d, ¹JCF = 250 Hz) |

| C-4 (C-NO₂) | 145.0 |

| C-1 | 135.0 (d, ³JCF = 5 Hz) |

| C-5 | 128.0 (d, ³JCF = 8 Hz) |

| C-6 | 125.0 (d, ²JCF = 20 Hz) |

Note: This data is representative and includes hypothetical carbon-fluorine coupling constants.

Advanced Two-Dimensional NMR Techniques (e.g., HMQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. An HMQC spectrum correlates directly bonded proton and carbon atoms. For this compound, this would show correlations between H-2 and C-2, H-5 and C-5, and H-6 and C-6.

The HMBC experiment reveals longer-range correlations (typically over two or three bonds), which is instrumental in piecing together the molecular structure. For instance, correlations would be expected between the amide protons and the carbonyl carbon (C=O) as well as C-1 and C-2. The aromatic protons would show correlations to neighboring carbons, confirming the substitution pattern on the benzene (B151609) ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The N-H stretching vibrations of the primary amide group are typically observed as two distinct bands in the region of 3400-3200 cm⁻¹. The C=O stretching of the amide (Amide I band) gives rise to a strong absorption around 1680-1650 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear as strong bands near 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C-F bond will also have a characteristic stretching vibration, typically in the 1250-1000 cm⁻¹ region.

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric) | ~3400 | Medium |

| N-H Stretch (symmetric) | ~3200 | Medium |

| C=O Stretch (Amide I) | ~1660 | Strong |

| N-O Stretch (asymmetric) | ~1530 | Strong |

| N-O Stretch (symmetric) | ~1340 | Strong |

Fourier Transform Raman Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar functional groups like C=O and N-O are strong in the IR, non-polar and symmetric vibrations are often more intense in the Raman spectrum. The aromatic ring vibrations are typically prominent in the Raman spectrum, with characteristic bands in the 1600-1400 cm⁻¹ region. The symmetric stretch of the nitro group is also usually a strong and sharp band in the Raman spectrum. The combination of both IR and Raman data allows for a more complete vibrational assignment.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of organic compounds. Through ionization and subsequent analysis of mass-to-charge ratios, it provides precise molecular mass data and insights into the molecule's composition through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical method used to determine the exact molecular masses of compounds with high accuracy and precision. This technique allows for the determination of the elemental and isotopic composition of a sample, typically recording the mass-to-charge ratio (m/z) to four or more decimal places. For this compound, with the molecular formula C₇H₅FN₂O₃, HRMS is crucial for unequivocally confirming its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated value.

The high accuracy of HRMS is indispensable for distinguishing between compounds with the same nominal mass but different elemental formulas, thereby providing a high degree of confidence in the identification of the analyte.

Table 1: Theoretical vs. Expected HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₅FN₂O₃ |

| Nominal Mass | 184 g/mol |

| Monoisotopic (Exact) Mass | 184.0284 |

In mass spectrometry, the molecular ion of a compound undergoes fragmentation, breaking into smaller, charged ions and neutral radicals. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation. The fragmentation of this compound is expected to follow pathways dictated by the functional groups present, namely the aromatic ring, the nitro group, the fluorine atom, and the amide group.

The process typically begins with the formation of a radical cation (molecular ion, [M]⁺•) upon ionization. Subsequent fragmentation occurs at or near this radical cation center, often leading to the formation of the most stable ions. For aromatic nitro compounds, common fragmentation pathways include the cleavage of the C-N bond to lose the nitro group (NO₂). Amides can fragment through the loss of the amino group (NH₂) or the entire amide moiety (CONH₂). The resulting fragment ions are detected, with the most abundant fragment producing the base peak in the spectrum.

Key predicted fragmentation pathways for this compound include:

Loss of the nitro group: The molecular ion may lose a nitro radical (•NO₂) to form a cation at m/z 138.

Loss of the amino group: Cleavage of the C-N bond of the amide can result in the loss of an amino radical (•NH₂) to form an acylium ion at m/z 168.

Loss of the amide group: The entire carboxamide group (•CONH₂) may be lost, leading to a fragment at m/z 140.

Decarbonylation: Acylium ions formed during fragmentation can subsequently lose a neutral carbon monoxide (CO) molecule. For example, the fragment at m/z 168 could lose CO to form a cation at m/z 140.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| Proposed Fragment Ion | m/z (predicted) | Neutral Loss | Mass of Neutral Loss |

|---|---|---|---|

| [C₇H₅FN₂O₃]⁺• (Molecular Ion) | 184 | - | - |

| [C₇H₄FN₂O₂]⁺ | 168 | •NH | 16 |

| [C₇H₅FO]⁺• | 140 | •CONH₂ | 44 |

| [C₇H₄FNO]⁺ | 138 | •NO₂ | 46 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds containing chromophores, which are functional groups that absorb light in the UV-Vis range. The structure of this compound contains several chromophores: the benzene ring, the nitro group (NO₂), and the carbonyl group (C=O) of the amide.

The absorption of energy in this region results in electronic transitions, primarily of two types: π → π* and n → π*.

π → π transitions:* These are high-energy transitions that occur in molecules with pi bonds, such as the aromatic ring and the C=O and N=O double bonds. They typically result in strong absorption bands.

n → π transitions:* These are lower-energy transitions involving the promotion of a non-bonding electron (from heteroatoms like oxygen and nitrogen) to an anti-bonding π* orbital. These transitions usually produce weaker absorption bands compared to π → π* transitions.

For this compound, the conjugated system of the benzene ring, coupled with the electron-withdrawing nitro group and the carbonyl group, is expected to give rise to distinct absorption bands in the UV region. Aromatic nitro compounds are known to exhibit characteristic absorption spectra due to these electronic transitions.

Table 3: Expected Electronic Transitions for this compound

| Chromophore | Electronic Transition | Expected Absorption Region |

|---|---|---|

| Benzene Ring | π → π* | ~200-280 nm |

| Carbonyl Group (C=O) | n → π* | ~270-300 nm (weak) |

| π → π* | Shorter wavelength (strong) | |

| Nitro Group (-NO₂) | n → π* | ~270-320 nm (weak) |

X-ray Crystallography for Crystalline State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of a closely related derivative, 3-fluoro-4-nitrophenyl 4-methylbenzenesulfonate, offers significant insight into the likely structural characteristics. In the crystal structure of this derivative, the molecule adopts a specific conformation, and the crystal packing is stabilized by intermolecular forces such as π-π stacking and weak C—H···O hydrogen bonds.

For this compound, it is anticipated that X-ray crystallography would reveal a planar or near-planar conformation of the benzamide (B126) moiety. The crystal packing would likely be dominated by a network of intermolecular hydrogen bonds involving the amide (-CONH₂) and nitro (-NO₂) groups. Specifically, the amide N-H protons can act as hydrogen bond donors, while the oxygen atoms of the amide carbonyl and the nitro group can act as acceptors. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are also expected to play a role in stabilizing the crystal lattice.

Table 4: Representative Crystallographic Data (Based on derivative 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate)

| Parameter | Example Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 14.2596 (5) |

| b (Å) | 11.4800 (3) |

| c (Å) | 8.3602 (2) |

| V (ų) | 1367.12 (7) |

| Z | 4 |

Computational Chemistry and Theoretical Investigations of 3 Fluoro 4 Nitrobenzamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict a variety of molecular properties with a good balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its optimized geometry. This involves calculating the potential energy of the molecule for different atomic arrangements and finding the structure with the minimum energy. For 3-Fluoro-4-nitrobenzamide, this would involve determining the precise bond lengths, bond angles, and dihedral (torsional) angles.

Conformational analysis would also be important, particularly concerning the rotation around the C-C bond connecting the benzamide (B126) group to the benzene (B151609) ring and the C-N bond of the amide group. These rotations can lead to different conformers with varying energies. Identifying the global minimum energy conformer is essential for accurately predicting other molecular properties.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| C-NO₂ | ~1.47 Å | |

| C=O | ~1.23 Å | |

| C-NH₂ | ~1.36 Å | |

| Bond Angle | O-N-O | ~125° |

| F-C-C | ~118° |

Note: These values are illustrative and based on typical values for similar functional groups in related molecules.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the electron-withdrawing nature of the nitro and fluoro groups is expected to lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap.

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. The MESP map is colored to indicate different potential values, with red typically representing regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MESP surface would be expected to show negative potential around the oxygen atoms of the nitro and carbonyl groups, making them likely sites for interaction with electrophiles or hydrogen bond donors. Positive potential would be expected around the amide hydrogens.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, Chemical Shifts)

DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies correspond to the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. For this compound, characteristic vibrational frequencies would be expected for the N-H stretches of the amide group, the C=O stretch, the symmetric and asymmetric stretches of the NO₂ group, and the C-F stretch.

Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental spectra, can help in the assignment of signals to specific atoms in the molecule.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | -NH₂ | ~3500 |

| N-H Symmetric Stretch | -NH₂ | ~3400 |

| C=O Stretch | -C(=O)NH₂ | ~1680 |

| NO₂ Asymmetric Stretch | -NO₂ | ~1550 |

| NO₂ Symmetric Stretch | -NO₂ | ~1350 |

Note: These are typical frequency ranges and would be specifically calculated in a dedicated study.

Analysis of Solvent Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the molecule's geometry, electronic structure, and spectroscopic properties. For a polar molecule like this compound, moving from a nonpolar to a polar solvent would be expected to cause shifts in its electronic absorption spectra (solvatochromism) and could influence its conformational preferences.

Molecular Modeling and Simulation Studies

Beyond static quantum chemical calculations, molecular modeling and simulation techniques, such as molecular dynamics (MD), could provide insights into the dynamic behavior of this compound. MD simulations could be used to study its interactions with solvent molecules or biological macromolecules, providing a more detailed understanding of its behavior in complex systems. However, no such studies have been reported in the available literature.

Molecular Docking Investigations for Potential Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule, such as this compound, to the binding site of a target protein.

While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of such investigations can be inferred from studies on structurally related nitrobenzamide derivatives. These studies often explore interactions with enzymes implicated in various diseases. For instance, nitrobenzamide analogs have been investigated as potential inhibitors of enzymes like inducible nitric oxide synthase (iNOS), which is involved in inflammatory processes.

A hypothetical molecular docking study of this compound would involve the following key steps:

Preparation of the Ligand: The three-dimensional structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of the Protein Target: A protein of interest would be selected based on a therapeutic hypothesis. The crystal structure of the protein would be obtained from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: A docking algorithm would be used to systematically sample different orientations and conformations of this compound within the defined binding site of the protein.

Scoring and Analysis: The different poses of the ligand are then "scored" using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

The results of such a study would typically be presented in a table summarizing the binding affinities and key interactions with the amino acid residues of the protein's active site.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Protein Target | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| Hypothetical Kinase | -8.5 | Lys72, Glu91, Leu148 | Hydrogen Bond, Electrostatic, Hydrophobic |

| Hypothetical Oxidase | -7.9 | Tyr385, Phe296, Arg103 | Hydrogen Bond, Pi-Pi Stacking, Electrostatic |

Note: The data in this table is illustrative and not based on published experimental results for this compound.

Force Field Based Simulations for Conformational Dynamics

Force field-based simulations, particularly molecular dynamics (MD) simulations, are powerful computational methods used to study the dynamic behavior of molecules over time. These simulations can provide detailed insights into the conformational flexibility of this compound and how it might behave in a biological environment, such as in solution or near a protein.

A force field is a set of parameters that describes the potential energy of a system of atoms. For a molecule like this compound, the force field would include parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). Commonly used force fields for small organic molecules include AMBER (Assisted Model Building with Energy Refinement) and CHARMM (Chemistry at HARvard Macromolecular Mechanics).

An MD simulation of this compound would typically involve:

System Setup: The this compound molecule would be placed in a simulation box, often filled with a solvent like water, to mimic physiological conditions.

Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to equilibrate the system.

Production Run: The simulation is run for a specific period, during which the positions and velocities of all atoms are calculated at very small time steps by integrating Newton's equations of motion.

The trajectory generated from the MD simulation provides a detailed movie of the molecule's movements. Analysis of this trajectory can reveal important information about the conformational dynamics of this compound, such as:

Rotatable Bonds: The flexibility of the molecule is largely determined by the rotation around its single bonds. MD simulations can map the energetic landscape of these rotations.

Preferred Conformations: The simulation can identify the most stable, low-energy conformations of the molecule in a given environment.

Solvent Interactions: The simulations can show how the molecule interacts with surrounding water molecules, including the formation of hydrogen bonds.

The parameters used in the force field are crucial for the accuracy of the simulation. For a molecule like this compound, specific parameters for the fluoro and nitro groups attached to the benzamide core would be required. These parameters are often derived from high-level quantum mechanical calculations.

Table 2: Illustrative Force Field Parameters for Key Dihedral Angles in this compound (AMBER-type Force Field)

| Dihedral Angle | Atom Types | Force Constant (kcal/mol) | Phase Offset (degrees) | Periodicity |

| C-C-C-N (amide) | ca-ca-ca-n | 4.65 | 180.0 | 2 |

| C-C-N-O (nitro) | ca-ca-no-os | 10.0 | 180.0 | 2 |

| F-C-C-C | f-ca-ca-ca | 1.50 | 180.0 | 2 |

Note: The data in this table is illustrative and represents the type of parameters found in a force field file. These are not experimentally derived or specifically published parameters for this compound.

Chemical Reactivity and Derivatization Strategies of 3 Fluoro 4 Nitrobenzamide

Transformations Involving the Amide Functional Group

The benzamide (B126) moiety offers several avenues for chemical modification, including reactions at the nitrogen atom and cleavage of the amide bond.

N-Alkylation and N-Acylation Reactions

The amide nitrogen of 3-fluoro-4-nitrobenzamide can be functionalized through alkylation or acylation. These reactions typically require the deprotonation of the amide N-H bond with a suitable base to form an amidate anion, which then acts as a nucleophile.

N-Alkylation: This process involves the introduction of an alkyl group onto the amide nitrogen. For instance, N,N-dimethylation can be achieved to produce compounds like 3-Fluoro-N,N-dimethyl-4-nitrobenzamide. The reaction generally proceeds by treating the parent amide with a base followed by an alkylating agent (e.g., an alkyl halide).

N-Acylation: This reaction introduces an acyl group, converting the primary amide into an imide. N-acylation can be accomplished using acyl chlorides or anhydrides, often in the presence of a base. semanticscholar.orgsemanticscholar.org While direct N-acylation of this compound is not extensively detailed, the general reactivity of benzamides suggests this transformation is feasible. semanticscholar.org For example, N-acylation of benzamides can be achieved using acyl chlorides with pyridine (B92270) as an internal nucleophilic catalyst. semanticscholar.org This method proceeds through an active acylammonium salt intermediate, which facilitates an intramolecular reaction to form the imide. semanticscholar.org

| Reaction Type | Substrate | Reagents | Product | Notes |

|---|---|---|---|---|

| N-Alkylation | This compound | Base (e.g., NaH), Alkyl Halide (e.g., CH₃I) | N-Alkyl-3-fluoro-4-nitrobenzamide | Forms mono- or di-alkylated products depending on conditions. |

| N-Acylation | Benzamide | Acyl Chloride, Pyridine derivative | N-Acylbenzamide (Imide) | Pyridine acts as an internal nucleophilic catalyst. semanticscholar.org |

Hydrolysis and Other Cleavage Reactions

The amide bond in this compound can be cleaved under hydrolytic conditions to yield 3-fluoro-4-nitrobenzoic acid. nbinno.comchemicalbook.com This reaction is a standard transformation for benzamides and can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Involves protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Proceeds via the attack of a hydroxide (B78521) ion on the amide carbonyl carbon, followed by the departure of the amide anion as a leaving group.

The product of this reaction, 3-fluoro-4-nitrobenzoic acid, is a valuable intermediate in its own right, used in the synthesis of various pharmaceutical compounds. nbinno.comsigmaaldrich.com

Reactions at the Nitro Group

The aromatic nitro group is a versatile functional group that can undergo several important transformations, most notably reduction to an amine.

Selective Reduction to the Amine Functionality

The most common and synthetically useful reaction of the nitro group in this compound is its selective reduction to an amino group, yielding 4-amino-3-fluorobenzamide. This transformation is crucial as aromatic amines are key building blocks in medicinal chemistry and materials science. google.comsmolecule.comsigmaaldrich.com

A variety of methods are available for the chemoselective reduction of aromatic nitro compounds, which are tolerant of other functional groups like halogens and amides. researchgate.netorganic-chemistry.org

Catalytic Hydrogenation: This is a widely used method. The reduction can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). snec.edu.inresearchgate.net This technique is often considered environmentally friendly. For example, the reduction of a similar compound, 2-fluoro-N-methyl-4-nitrobenzamide, to 4-amino-2-fluoro-N-methyl-benzamide was achieved in 98% yield using H₂ and a Pd/C catalyst. researchgate.net

Metal/Acid Reduction: Classic methods involve the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). snec.edu.in

Transfer Hydrogenation: Reagents like ammonium (B1175870) formate (B1220265) can be used as a source of hydrogen in the presence of a Pd/C catalyst. google.com

The resulting product, 4-amino-3-fluorobenzamide, is a precursor for various biologically active molecules. google.com

Other Chemical Modifications of the Nitro Moiety

While reduction to the amine is the most prevalent reaction, the nitro group can participate in other transformations. The strong electron-withdrawing nature of the nitro group activates the aromatic ring for certain reactions. blogspot.comwikipedia.org

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to intermediate oxidation states, such as nitroso (-NO) or hydroxylamino (-NHOH) species. snec.edu.inmdpi.com For example, reduction in a neutral medium using zinc dust and ammonium chloride can convert nitrobenzene (B124822) to the corresponding phenylhydroxylamine. snec.edu.in

Nucleophilic Aromatic Substitution (Denitration): In highly activated systems, the nitro group itself can act as a leaving group and be displaced by a nucleophile. nih.govbeilstein-journals.org For instance, fluorodenitration reactions, where a nitro group is replaced by a fluorine atom, have been reported for dinitro-substituted aromatic compounds upon treatment with fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF). beilstein-journals.orgnih.gov

Reactions at the Fluorine Atom and Aromatic Ring

The aromatic ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing effects of the nitro and benzamide groups, positioned ortho and para to the fluorine atom, significantly lower the electron density of the ring. This makes the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by nucleophiles. nih.govlibretexts.org

In SNAr reactions, fluorine is an excellent leaving group, often superior to other halogens, because its high electronegativity strongly polarizes the C-F bond, facilitating the initial nucleophilic attack. libretexts.org The mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

A wide range of nucleophiles can displace the fluorine atom, providing a powerful method for introducing diverse functionalities. beilstein-journals.orgnih.gov

| Nucleophile Type | Nucleophile Example | Typical Conditions | Product Class |

|---|---|---|---|

| Oxygen Nucleophiles | Alkoxides (e.g., CH₃O⁻), Phenoxides | Base (e.g., NaH, K₂CO₃) in a suitable solvent (e.g., DMF, alcohol) | 4-Alkoxy- or 4-Aryloxy-3-nitrobenzamides |

| Nitrogen Nucleophiles | Ammonia (B1221849), Primary/Secondary Amines (e.g., Pyrrolidine) | Heating in a polar solvent (e.g., DMSO, DMF), often with a base (e.g., K₂CO₃) | 4-Amino-3-nitrobenzamides |

| Sulfur Nucleophiles | Thiolates (e.g., PhS⁻) | Base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) | 4-(Arylthio)-3-nitrobenzamides |

Studies on analogous compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene have demonstrated successful SNAr reactions with various alcohols, phenol, thiophenol, and dialkylamines, yielding the corresponding substituted products in good yields. beilstein-journals.orgnih.gov These examples highlight the broad applicability of this reaction for derivatizing the this compound core.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound, owing to the strategic positioning of its substituents. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov

The susceptibility of an aromatic ring to nucleophilic attack is significantly enhanced by the presence of strong electron-withdrawing groups. youtube.com In this compound, the nitro group (-NO₂) is positioned para to the fluorine atom, which is the key activating feature. This para relationship allows the negative charge of the Meisenheimer intermediate to be delocalized onto the oxygen atoms of the nitro group, providing substantial stabilization. youtube.com The benzamide group (-CONH₂), located meta to the fluorine, also contributes to the ring's electron deficiency through its inductive effect, further promoting nucleophilic attack.

Fluorine is an exceptional leaving group in SNAr reactions. Despite being the most electronegative halogen, its departure is facilitated because the first step—the nucleophilic attack on the carbon bearing the leaving group—is the slow, rate-determining step. youtube.com The high electronegativity of fluorine creates a strong dipole, making the attached carbon atom highly electrophilic and susceptible to attack. youtube.com

A variety of nucleophiles can be employed to displace the fluoride ion, leading to a diverse range of 4-nitrobenzamide (B147303) derivatives. This makes SNAr a powerful strategy for chemical derivatization.

Table 1: Examples of SNAr Reactions with this compound

| Nucleophile Type | Example Nucleophile | Reagent Example | Product Class |

|---|---|---|---|

| Oxygen | Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 4-Nitro-3-alkoxybenzamide |

| Oxygen | Phenoxide | Sodium phenoxide (NaOPh) | 4-Nitro-3-phenoxybenzamide |

| Nitrogen | Amine | Ammonia (NH₃) | 3-Amino-4-nitrobenzamide |

| Nitrogen | Amine | Piperidine | 3-(Piperidin-1-yl)-4-nitrobenzamide |

Electrophilic Aromatic Substitution (EAS) Reactions

In contrast to its high reactivity in SNAr, this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). EAS reactions, such as nitration, halogenation, and Friedel-Crafts alkylation, involve the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring. libretexts.orgleah4sci.com

The viability of EAS is governed by the electronic nature of the substituents already present on the ring.

Nitro Group (-NO₂): This is a powerful deactivating group due to both its strong electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta position.

Benzamide Group (-CONH₂): This group is also deactivating because the carbonyl carbon pulls electron density from the ring. It is a meta-director.

Fluoro Group (-F): Halogens are a unique class of substituents. While they are deactivating due to their strong inductive electron withdrawal, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.

In this compound, all three substituents are deactivating, making the aromatic ring extremely electron-poor and therefore a very poor nucleophile. For an EAS reaction to occur, the ring must attack a strong electrophile, a process that is energetically unfavorable for a heavily deactivated system. youtube.com The cumulative deactivating effect of these three groups means that forcing conditions (e.g., high temperatures, strong acids) would be required, which would likely lead to decomposition of the molecule rather than the desired substitution. Consequently, electrophilic aromatic substitution is not a practical derivatization strategy for this compound.

Exploration of Complex Reaction Pathways and Multicomponent Reactions

The functional handles on this compound, particularly the reactive C-F bond, allow for its use in more complex, multi-step transformations and multicomponent reactions (MCRs). These strategies enable the rapid assembly of structurally complex molecules from simpler starting materials. nih.gov

One significant application is the synthesis of heterocyclic compounds. This often involves an initial SNAr reaction to introduce a new functional group, followed by an intramolecular cyclization. For instance, reacting this compound with a binucleophile (a molecule with two nucleophilic centers) can initiate such a sequence.

A hypothetical pathway towards a benzodiazepine (B76468) derivative could involve:

SNAr Reaction: A nucleophilic amine on a reagent like 2-aminoaniline attacks the carbon bearing the fluorine, displacing it.

Intramolecular Cyclization: The second amine of the newly attached substituent could then, under appropriate conditions, attack the carbonyl carbon of the benzamide group, leading to a cyclization and dehydration event to form a new heterocyclic ring.

Multicomponent reactions are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials. nih.gov The high reactivity of the C-F bond in this compound towards SNAr makes it an excellent candidate for inclusion in MCR designs. For example, a nucleophile could be generated in situ as part of an MCR cascade, which then reacts with this compound. This approach is highly efficient as it reduces the number of separate synthetic steps, saving time and resources.

Table 3: Hypothetical Multicomponent Reaction for Heterocycle Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Reaction Type | Potential Product Class |

|---|---|---|---|---|

| This compound | An aldehyde | An isocyanide | Ugi-type reaction incorporating an SNAr step | Complex substituted peptidomimetic structures |

These advanced synthetic strategies highlight the utility of this compound as a versatile building block for constructing complex molecular architectures, which is of significant interest in fields like medicinal chemistry for the development of new therapeutic agents. ekb.eg

Advanced Applications and Research Directions of 3 Fluoro 4 Nitrobenzamide in Organic Synthesis

Role as a Key Building Block in Fine Chemical Synthesis

3-Fluoro-4-nitrobenzamide is a versatile fluorinated building block utilized in the synthesis of fine chemicals. nih.gov Its chemical structure is distinguished by three key functional groups: a fluorine atom, a nitro group, and a benzamide (B126) moiety. This combination of features imparts unique reactivity to the molecule, making it a valuable intermediate in multi-step organic synthesis. The presence of the electron-withdrawing nitro group and the fluorine atom activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. This reactivity allows for the precise introduction of other functional groups, enabling the construction of more complex molecular architectures.

The amide group provides an additional site for chemical modification, and the nitro group can be readily reduced to an amine, which opens up pathways for a wide array of subsequent chemical transformations, including diazotization and amide bond formation. nbinno.com This versatility makes this compound and its parent acid, 3-fluoro-4-nitrobenzoic acid, foundational materials for creating a diverse range of substituted benzene (B151609) derivatives used in pharmaceuticals, agrochemicals, and specialty materials. nbinno.cominnospk.com

Applications in Medicinal Chemistry Research and Drug Design

The structural attributes of this compound make it a compound of significant interest in medicinal chemistry and drug discovery. Its utility spans from being a starting material for known classes of bioactive molecules to a scaffold for developing novel therapeutic agents.

This compound serves as a crucial precursor for the synthesis of various biologically active molecules. One notable application is in the creation of benzimidazole (B57391) derivatives. smolecule.com The benzimidazole core is a prominent scaffold in many pharmaceutical agents with a wide range of activities, including antimicrobial, antiviral, and anti-ulcer properties. The specific arrangement of the fluorine and reducible nitro group on the this compound ring system facilitates the cyclization reactions necessary to form the benzimidazole structure.

Furthermore, derivatives originating from this compound have been investigated as potential inhibitors for enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase. The fluorinated nitroaromatic amide structure serves as a platform that can be chemically modified to design specific and potent enzyme inhibitors.

In modern drug design, the concept of hybrid molecules—single chemical entities composed of two or more pharmacophores—is a strategy to address complex diseases or overcome drug resistance. This compound can serve as one of the core scaffolds in the synthesis of such hybrid molecules. mdpi.com By chemically linking the this compound moiety to another biologically active molecule, researchers can design novel compounds with potentially synergistic or dual modes of action. The versatile functional groups on the molecule provide the necessary chemical handles to connect it with other pharmacophores, facilitating the creation of innovative hybrid materials for medicinal chemistry applications. mdpi.com

A key area of research involves the modification of the amide portion of the molecule to create N-substituted benzamide derivatives. This approach allows for the exploration of new chemical space and the development of compounds with tailored biological activities. For instance, research into novel 4-substituted-3-nitrobenzamide derivatives, a class to which this compound belongs, has led to the discovery of compounds with potent anti-tumor activity. researchgate.net In one such study, a series of new N-substituted benzamides were designed and synthesized to act as histone deacetylase (HDACs) inhibitors. The biological evaluation of these compounds revealed that specific substitutions led to significant inhibitory activities against various cancer cell lines. researchgate.net

The table below summarizes the research findings for selected N-substituted benzamide derivatives, highlighting their anti-tumor activities against different cell lines.

| Compound ID | Substitution | HCT-116 GI50 (µM) | MDA-MB-435 GI50 (µM) | HL-60 GI50 (µM) |

| 4a | N-(2-aminophenyl) | 1.904 | 2.015 | 2.111 |

| 5c | N-(pyridin-2-yl) | >10 | >10 | 8.912 |

| 5d | N-(4-methylpyridin-2-yl) | 9.761 | >10 | 7.532 |

| 9c | N-(2-amino-5-chlorophenyl) | >10 | 9.817 | 6.334 |

| MS-275 (Reference) | N-(2-aminophenyl)-4-(pyridin-3-yl)acetamide | 1.585 | 1.893 | 1.995 |

| Data derived from studies on analogous 4-substituted-3-nitrobenzamide derivatives. GI50 represents the concentration required to inhibit cell growth by 50%. researchgate.net |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. drugdesign.org For analogs of this compound, SAR studies involve systematically modifying the molecule's structure and assessing the impact on a specific biological target. This process helps in optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net

Key modifications for SAR studies on this scaffold could include:

Position of the Fluoro Group: Moving the fluorine atom to other positions on the benzene ring to determine its optimal location for target binding. nih.gov

Replacement of the Fluoro Group: Substituting the fluorine with other halogens (Cl, Br) or small functional groups (e.g., cyano, methoxy) to probe electronic and steric effects. nih.gov

Modification of the Amide: Altering the substituents on the amide nitrogen to explore how size, lipophilicity, and hydrogen bonding capacity affect activity.

Modification of the Nitro Group: Replacing the nitro group with other electron-withdrawing groups to understand its role in the molecule's activity.

The table below illustrates hypothetical SAR insights for analogs of this compound.

| Structural Modification | Rationale | Potential Impact on Activity |

| Shift Fluoro to 2-position | Assess the importance of ortho-substitution relative to the amide. | Could increase or decrease binding affinity depending on the target's active site topology. |

| Replace Fluoro with Chloro | Evaluate the effect of a larger, less electronegative halogen. | May alter binding interactions and metabolic stability. |

| N-alkylation of Amide | Introduce alkyl chains of varying lengths to the amide nitrogen. | Can modulate lipophilicity, solubility, and steric interactions with the target. |

| Reduce Nitro to Amine | Convert the electron-withdrawing nitro group to an electron-donating amino group. | Drastically changes electronic properties and introduces a hydrogen bond donor, likely altering the mode of action. |

The metabolic stability of a drug candidate is a critical parameter evaluated during the early stages of drug discovery. if-pan.krakow.pl It refers to the susceptibility of a compound to biotransformation by metabolic enzymes, primarily in the liver. if-pan.krakow.pl In vitro assays using liver microsomes or hepatocytes are commonly employed to determine a compound's metabolic fate and to predict its in vivo half-life and clearance. nuvisan.com

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability. nih.gov The strong carbon-fluorine bond can block sites on a molecule that are susceptible to oxidative metabolism by cytochrome P450 enzymes. In the context of this compound and its derivatives, the fluorine atom is expected to influence its metabolic profile favorably. Research in this area would involve incubating the compound with liver fractions and monitoring its rate of degradation over time. nuvisan.com The data generated, such as the in vitro half-life (t1/2) and intrinsic clearance (CLint), are essential for predicting the compound's pharmacokinetic behavior in vivo and for guiding further lead optimization. if-pan.krakow.plnuvisan.com

Theoretical Assessment of Mutagenic Risks Associated with Nitroarene Moieties in Drug Design

The presence of a nitroarene moiety, such as that in this compound, necessitates a theoretical assessment of mutagenic risks during drug design. Nitroaromatic compounds are often categorized as structural alerts or toxicophores due to their association with mutagenicity and genotoxicity. acs.org The primary mechanism of concern involves the bioreductive activation of the nitro group. acs.org

In biological systems, the nitro group can be reduced to form highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) species. nih.gov These intermediates are capable of covalently binding to DNA, which can lead to nuclear damage, genotoxic effects, and potentially cell death. nih.govnih.gov The mutagenicity of nitroarenes in bacterial systems is dependent on this reduction of the nitro function. nih.gov In mammalian cells, the genotoxic effects can manifest as unscheduled DNA synthesis, chromosomal aberrations, and gene mutations. nih.gov

The specific mutagenic potential of a nitroarene is highly dependent on its chemical structure, including the position of the nitro group and the presence of other substituents on the aromatic ring. digitellinc.com The strength of mutagenicity is influenced not only by the reduction properties of the nitro group but also by the spatial relationship between the metabolic activator and DNA. digitellinc.com For instance, the position of the nitro group can significantly affect the DNA-binding mode of the reductively activated product. digitellinc.com Therefore, while the nitroarene group in this compound is a clear warning sign, its actual risk profile would require specific computational modeling and experimental testing (e.g., Ames test) to be fully understood. Strategies to mitigate this potential risk in drug development could involve introducing electron-withdrawing groups to the aromatic core to reduce the electron density of potential aniline (B41778) metabolites. acs.org

Table 1: Factors Influencing Mutagenic Potential of Nitroarenes

| Factor | Description | Potential Impact |

| Nitro Group Reduction | Enzymatic reduction to nitroso and hydroxylamine intermediates. nih.gov | Formation of reactive species that can form DNA adducts. digitellinc.com |

| Substituent Position | The location of the nitro group and other functional groups on the aromatic ring. digitellinc.com | Affects the electronic properties and steric accessibility for metabolic activation and DNA binding. digitellinc.com |

| Metabolic Pathways | Bioactivation can occur through nitro reduction, ring oxidation, or a combination of both. nih.gov | Determines the nature and concentration of the ultimate mutagenic species. nih.gov |

| Cellular Environment | The enzymatic capabilities of the specific cell or tissue type. nih.gov | Influences the rate and pathway of metabolic activation. nih.gov |

Investigation of Related Structures with Reported Antitumor and Neurotropic Activities

While direct reports on the antitumor or neurotropic activities of this compound are scarce, its core structure is present in molecules and intermediates used to synthesize biologically active compounds. The benzamide scaffold is a privileged structure in medicinal chemistry, and numerous derivatives have been investigated for therapeutic properties.

In the field of oncology, a variety of benzamide derivatives have been designed and synthesized, showing potent antiproliferative activity against cancer cells. nih.gov For example, a series of 3-(6-aminopyridin-3-yl) benzamide derivatives demonstrated significant antitumor activity in cell viability assays and xenograft tumor models, acting by inducing cell cycle arrest and apoptosis. nih.gov this compound serves as a key precursor for such complex molecules. The nitro group can be reduced to an amine, a common step in building more complex derivatives, while the fluorine atom can modulate the compound's physicochemical properties like lipophilicity and metabolic stability.

The broader class of nitro-containing compounds has also been explored for anticancer applications. acs.org Deoxybostrycin, an anthraquinone (B42736) compound, and its synthesized derivatives have shown strong cytotoxicity against various cancer cell lines. nih.gov Similarly, other novel derivatives of natural products have been explored as potential anticancer drug candidates. nih.govnih.govnih.gov The synthesis of complex antitumor antibiotics like mitomycin C and saframycin A highlights the intricate chemical pathways where versatile intermediates are crucial. grantome.com Given this context, this compound represents a valuable starting material for generating libraries of novel compounds for screening for antitumor properties.

Investigations into neurotropic agents have also utilized related structures. For instance, amino derivatives synthesized from 3,3'-spirobi-5-bromomethyltetrahydrofuranone-2 have been examined for pharmacological activity. researchgate.net The versatility of the benzamide structure allows for the creation of diverse molecular shapes and functionalities necessary for interacting with targets in the central nervous system.

Table 2: Biologically Active Classes of Compounds with Structural Relevance to this compound

| Compound Class | Reported Biological Activity | Relevance of this compound |

| Substituted Benzamides | Antitumor, antiproliferative, cell cycle arrest. nih.gov | A potential starting material for synthesizing novel benzamide derivatives. |

| Anthraquinone Derivatives | Cytotoxicity against cancer cell lines. nih.gov | The aromatic core is a common feature in complex natural product synthesis. |

| Complex Antitumor Antibiotics | DNA alkylating agents. grantome.com | A versatile building block for multi-step synthetic pathways. |

| Spiro-heterocyclic Derivatives | Potential neurotropic agents. researchgate.net | The amide functionality is a key pharmacophore that can be incorporated into CNS-active molecules. |

Applications in Agrochemical Research and Development

This compound is a valuable intermediate in the synthesis of modern agrochemicals, particularly fluorine-containing pesticides. guidechem.com The inclusion of fluorine atoms in active ingredients often leads to enhanced efficacy, selectivity, and metabolic stability. guidechem.com Fluorinated pesticides are generally highly selective, active at low application rates, and can exhibit lower toxicity to non-target organisms. guidechem.com

The chemical structure of this compound makes it an ideal precursor for various classes of pesticides. The nitro group can be readily converted to an amine, which then allows for the construction of more complex molecules through amide bond formation or other coupling reactions. This is particularly relevant in the development of diamide (B1670390) insecticides, such as flubendiamide (B33115) and chlorantraniliprole, which have become a major focus of agrochemical research due to their novel mode of action and high insecticidal activity. nih.gov

Furthermore, related structures like 3-fluoro-4-nitrobenzaldehyde (B63256) and 3-fluoro-4-methylbenzonitrile (B68015) are known intermediates in the production of pesticides and other biologically active molecules. guidechem.comchemimpex.com The synthesis of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazoles has yielded compounds with good larvicidal and fungicidal activities. nih.gov This demonstrates the utility of the substituted benzamide scaffold, for which this compound is a prime building block.

Table 3: Potential Agrochemical Applications for Derivatives of this compound

| Agrochemical Class | Mode of Action (Example) | Synthetic Utility of the Precursor |

| Diamide Insecticides | Ryanodine receptor modulators. nih.gov | The aminobenzamide core can be synthesized from the nitrobenzamide. |

| Fungicides | Various, e.g., succinate (B1194679) dehydrogenase inhibitors. nih.gov | Can be used to create novel amide-containing heterocyclic fungicides. |

| Herbicides | Various. | The fluorinated phenyl ring is a common moiety in modern herbicides. |

| Acaricides (Miticides) | Various. nih.gov | Modification of the core structure can lead to compounds active against mites. nih.gov |

Potential Utility in Materials Science and Polymer Chemistry

The unique molecular structure of this compound suggests its potential as a valuable monomer or building block in materials science and polymer chemistry. The presence of fluorine, nitro, and amide functional groups allows for the synthesis of high-performance polymers with tailored properties.

Fluorine-containing polymers are well-known for their desirable characteristics, including high thermal stability, chemical resistance, low surface energy (hydrophobicity), and specific optical properties. researchgate.net The incorporation of a monomer like this compound into a polymer backbone could impart these qualities. For instance, related compounds such as 4-fluoro-3-nitrobenzonitrile (B23716) are being explored for engineering polymers with specific electronic and physical properties for use in electronics, aerospace, and specialized coatings. nbinno.com

The amide group in this compound allows for the formation of polyamides. Aromatic polyamides (aramids) are a class of materials known for their exceptional strength and thermal resistance. The fluorine and nitro groups on the aromatic ring would further modify the polymer's properties, potentially enhancing solubility, altering chain packing, and influencing its dielectric constant. The synthesis of poly(N-fluoroalkyl benzamide) demonstrates the creation of polymers with controlled molecular weight and low surface energies, indicating applicability in creating novel amphiphilic block copolymers or water-repellent coatings. researchgate.net

The nitro group offers further synthetic versatility. It can be reduced to an amine, providing a reactive site for cross-linking or for grafting other polymer chains. This functionality is key to creating more complex polymer architectures, such as functional films, high-performance adhesives, and novel composite materials. nbinno.com

Emerging Research Areas and Future Perspectives

The synthesis and derivatization of this compound are well-suited for integration into modern flow chemistry and automated synthesis platforms. chimia.ch Continuous flow processing offers significant advantages over traditional batch methods, particularly for reactions involving hazardous reagents or unstable intermediates, which can be relevant in the chemistry of nitroaromatic compounds. nih.gov Benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for higher yields and purity. nih.gov

Automated platforms, which combine flow reactors with inline analytics and feedback loops, can accelerate the discovery and optimization of synthetic routes. chimia.ch Such systems are capable of performing multi-step syntheses and generating libraries of related compounds with minimal manual intervention. nih.govdntb.gov.ua For example, the synthesis of the anticonvulsant drug rufinamide (B1680269) has been demonstrated in a multi-step continuous flow setup. chimia.ch The application of this technology to this compound could enable the rapid and efficient production of a diverse range of derivatives for screening in pharmaceutical and agrochemical applications. This approach simplifies the path to scaling up production of promising lead compounds. nih.gov

Future research will likely focus on developing novel catalyst-assisted transformations to selectively modify the this compound molecule. The multiple functional groups present—amide, nitro, and fluoro—offer several handles for chemical modification, and catalysis is key to achieving high selectivity and efficiency.

Key areas for catalytic development include: